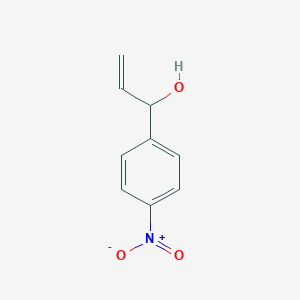






|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].O1CC[CH2:14][CH2:13]1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]([OH:9])[CH:13]=[CH2:14])=[CH:10][CH:11]=1)([O-:3])=[O:2]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
sealed flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a pressure
|
|
Type
|
CUSTOM
|
|
Details
|
After purging with dry nitrogen, 7 ml of 1M vinyl magnesium bromide in THF
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise under a nitrogen atmosphere
|
|
Type
|
ADDITION
|
|
Details
|
After addition of the Grignard reagent
|
|
Type
|
CUSTOM
|
|
Details
|
The bulk of the THF was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by pouring it into a slurry
|
|
Type
|
ADDITION
|
|
Details
|
containing 200 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
crushed ice and 100 ml of ether
|
|
Type
|
ADDITION
|
|
Details
|
to near neutral by dropwise addition of 2M sulfuric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
the pooled extracts were washed twice with 30 ml of water and twice with 30 ml of saturated NaCl
|
|
Type
|
CUSTOM
|
|
Details
|
Ether was removed under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
yielding a dense yellow oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on preparative silica TLC plates
|
|
Type
|
WASH
|
|
Details
|
Elution of the product from silica with methanol
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C=C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 700 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |